molecular formula C23H19FN2O2 B6569076 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide CAS No. 946318-38-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide

Cat. No. B6569076
CAS RN: 946318-38-3
M. Wt: 374.4 g/mol
InChI Key: FMOVKNYDQZRUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide (NBTQF) is an organic compound consisting of a benzoyl group attached to a six-membered ring containing a nitrogen atom. It is a white crystalline solid and is soluble in a variety of organic solvents. NBTQF has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. In medicinal chemistry, this compound has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and obesity. In biochemistry, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of fatty acids.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of fatty acids. It is thought to bind to the active site of these enzymes, preventing them from catalyzing the reactions necessary for the formation of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of fatty acids, leading to reduced levels of fatty acid synthesis. In vivo studies have demonstrated that this compound can reduce the levels of triglycerides and cholesterol in the blood, leading to improved cardiovascular health.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is available in a variety of forms, including solid and liquid. It is also relatively stable, and it is soluble in a variety of organic solvents. However, it has several limitations, including its low solubility in water and its potential toxicity.

Future Directions

The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide are still being explored. Future research may focus on developing more efficient and cost-effective methods for synthesizing this compound, as well as exploring its potential therapeutic applications in the treatment of various diseases. Additionally, further research may focus on understanding the exact mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research may focus on exploring the potential of this compound as an inhibitor of enzymes involved in the metabolism of fatty acids.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide can be synthesized using a variety of methods. One method involves the reaction of 1-benzoyl-2-fluorobenzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base. This reaction yields this compound in good yield. Another method involves the reaction of 1-benzoyl-2-fluorobenzamide with 1,2,3,4-tetrahydroquinoline-6-sulfonic acid in the presence of an acid catalyst. This reaction yields this compound in good yield as well.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-12-13-21-17(15-18)9-6-14-26(21)23(28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOVKNYDQZRUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.